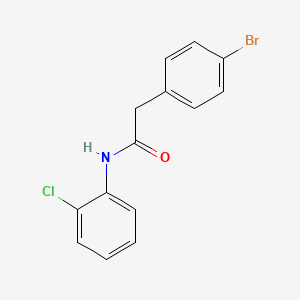![molecular formula C20H20O4 B5810336 7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)
7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one, also known as Hesperetin-7-O-(3'-methoxybenzyl) ether (HMEE), is a flavonoid derivative that has gained attention due to its potential therapeutic applications. This compound is a derivative of Hesperetin, a flavanone that is found in citrus fruits and has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. HMEE is synthesized through a multi-step process and has been studied extensively in terms of its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research.
作用機序
The mechanism of action of HMEE is not fully understood, but studies have shown that it exerts its anticancer effects by modulating various signaling pathways involved in cell growth and survival. HMEE has been shown to inhibit the Akt/mTOR and NF-κB pathways, which are involved in cell proliferation and survival. HMEE also induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
HMEE has been shown to exhibit various biochemical and physiological effects. Studies have shown that HMEE exhibits anti-inflammatory and antioxidant properties by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. HMEE has also been shown to modulate various enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 and inducible nitric oxide synthase.
実験室実験の利点と制限
HMEE has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. HMEE has also been shown to exhibit low toxicity and has a good safety profile. However, one of the limitations of HMEE is its poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on HMEE. One area of research is the development of novel delivery systems to improve its solubility and bioavailability. Another area of research is the exploration of its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to fully understand its mechanism of action and its potential as an anticancer agent.
合成法
HMEE is synthesized through a multi-step process that involves the protection of the hydroxyl groups of Hesperetin using a benzyl ether group. The protected compound is then subjected to a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and aluminum chloride as a catalyst to yield HMEE. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
HMEE has been studied extensively for its potential applications in scientific research. One of the major areas of research has been its potential as an anticancer agent. Studies have shown that HMEE exhibits anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. HMEE has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
7-[(3-methoxyphenyl)methoxy]-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12-13(2)20(21)24-19-14(3)18(9-8-17(12)19)23-11-15-6-5-7-16(10-15)22-4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZHYEUABINGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5810268.png)



![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5810303.png)
![2-[(4-methylphenyl)sulfonyl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B5810309.png)

![N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B5810314.png)

![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)
![2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)


![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)